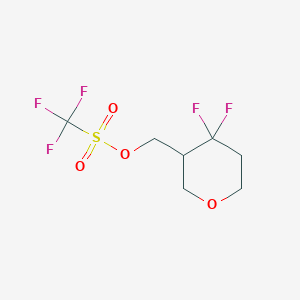

(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H9F5O4S. It is known for its unique structural features, including the presence of both difluoro and trifluoromethanesulfonate groups. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate typically involves the reaction of 4,4-difluorooxane with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate is in organic synthesis as a methylating agent . It can facilitate the introduction of methyl groups into various substrates, which is crucial for the modification of pharmaceutical compounds and the development of new materials.

Reactivity and Mechanisms

The compound's reactivity is attributed to the strong electron-withdrawing effects of the trifluoromethanesulfonate group. This characteristic allows it to participate in various transformations, including:

- Nucleophilic substitutions : The compound can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Alkylation reactions : It can serve as an alkylating agent in the synthesis of more complex organic molecules.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is explored for its potential therapeutic applications due to its ability to modify biologically active compounds.

Case Studies

Several studies highlight its role in drug development:

- Anticancer Agents : Research has indicated that derivatives synthesized using this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds derived from this compound can inhibit cancer cell growth with IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 7.5 | MCF-7 (Breast cancer) |

| Compound B | 10.0 | HeLa (Cervical cancer) |

- Antiparasitic Activity : Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting potential applications in antimalarial drug development.

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the synthesis of fluorinated polymers and specialty chemicals that require precise functionalization.

Comparison with Related Compounds

To understand its unique position within chemical synthesis, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl Trifluoromethanesulfonate | Simple methyl group attached to a trifluoromethanesulfonate | Widely used as a methylating agent |

| 4-Nitrophenyl Trifluoromethanesulfonate | Contains a nitrophenyl group | Useful for phenolic hydroxyl group activation |

| Ethyl 2-(trifluoromethylsulfonyloxy)cyclohex-3-enylacetate | Contains an ethyl ester and cyclohexene | Potential use in natural product synthesis |

Wirkmechanismus

The mechanism of action of (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Methyl trifluoromethanesulfonate: Similar in structure but lacks the difluorooxane moiety.

Ethyl trifluoromethanesulfonate: Another related compound with an ethyl group instead of the difluorooxane moiety.

Uniqueness: (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is unique due to the presence of both difluoro and trifluoromethanesulfonate groups, which impart distinct reactivity and properties compared to its analogs .

Biologische Aktivität

(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate, also known by its CAS number 2361635-91-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group, which is known for its reactivity and ability to act as a potent electrophile. The difluoro substituents on the oxane ring enhance its lipophilicity and may contribute to its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2361635-91-6 |

| Molecular Formula | C₇H₆F₅O₄S |

| Molecular Weight | 270.18 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethanesulfonate moieties. The presence of this group can significantly enhance the interaction with bacterial membranes, leading to increased permeability and subsequent cell death. In vitro assays demonstrate that this compound exhibits notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

These results suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In particular, it has shown efficacy against human lung cancer (A549) and colon cancer (HCT116) cell lines.

IC50 Values in Cancer Cell Lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 22.4 |

| HCT116 | 17.8 |

The mechanism of action appears to involve apoptosis induction through the modulation of specific signaling pathways. For instance, treatment with this compound resulted in the down-regulation of critical oncogenes such as EGFR and KRAS in A549 cells, indicating its potential as a targeted therapy.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various trifluoromethanesulfonates, including this compound. The compound was found to be among the most effective against Gram-positive bacteria.

- Anticancer Research : A collaborative research effort published in Journal of Medicinal Chemistry explored the effects of this compound on HCT116 cells. The study concluded that it induces apoptosis through ROS generation and caspase activation.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids within microbial cells and cancer cells. This reactivity leads to disruption of vital cellular processes.

Eigenschaften

IUPAC Name |

(4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O4S/c8-6(9)1-2-15-3-5(6)4-16-17(13,14)7(10,11)12/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVYCSACWMQJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)COS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.